molecular formula C17H12F3N5S2 B2808756 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 672951-26-7

2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No.: B2808756
CAS No.: 672951-26-7
M. Wt: 407.43
InChI Key: XIJBSHNUVSXNTK-UHFFFAOYSA-N
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Description

2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the trifluoromethyl group and the pyridinyl substituent. The final steps involve the formation of the triazole ring and the incorporation of the methylsulfanyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The pyridinyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5S2/c1-25-15(23-24-16(25)26-2)14-12(10-5-3-4-6-21-10)13-11(27-14)7-9(8-22-13)17(18,19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJBSHNUVSXNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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